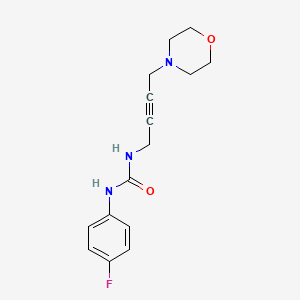

![molecular formula C17H23N3O3 B2537248 2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 478049-40-0](/img/structure/B2537248.png)

2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside, as described in one of the papers, includes steps such as mild acid hydrolysis, benzylation, alkaline hydrolysis, N-acetylation, and mercaptolysis . Similarly, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins to form 3,5-disubstituted 2-isoxazolines involves regioselective reactions and further functional group transformations . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate phenyl and isoxazole moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals a linearly extended conformation and specific interplanar angles between amide groups . Additionally, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide includes an intramolecular hydrogen bond and an intermolecular association resulting in a non-centrosymmetric interdigitated 'V' polymeric network . These structural insights can be used to predict the conformation and bonding patterns within the target compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the reactions they undergo. For instance, the phosphorus-stabilized carbanions generated from 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines can be used for condensation with carbonyl compounds, alkylation, and oxidation . These reactions are indicative of the potential reactivity of the isoxazole ring in the target compound, which may also undergo similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly provided, the properties of structurally related compounds can offer some clues. The presence of amide groups, as seen in the related compounds, suggests the possibility of hydrogen bonding, which can affect solubility and melting points . The methoxy and diethylamino groups may contribute to the compound's polarity and influence its interaction with solvents and biological molecules .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Research

The compound 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a variant of the chemical structure you're interested in, was studied for its antipsychotic-like profile in behavioral animal tests. Interestingly, it didn't interact with dopamine receptors unlike typical antipsychotic agents, suggesting a unique mechanism of action. The compound underwent metabolic transformation to another active and toxic compound. Researchers synthesized and evaluated a series of compounds with structural modifications to replace amino and ketone groups, aiming to enhance activity and reduce toxicity. One compound, in particular, demonstrated reduced locomotion in mice without causing ataxia and didn't bind to D2 dopamine receptors, a common target for antipsychotic drugs. This series of compounds, especially ones with methyl groups at specific positions and a 3-chloro substituent, showed promising antipsychotic activity and a distinct profile compared to existing drugs (Wise et al., 1987).

Anticonvulsant Research

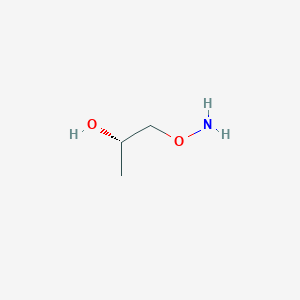

2-Acetamido-N-benzyl-2-(methoxyamino)acetamide was investigated for its crystal structure and anticonvulsant activities. The structural analysis revealed specific interplanar angles and hydrogen bonding patterns, important for the compound's bioactivity. Comparisons with phenytoin, a well-known anticonvulsant, highlighted molecular features likely responsible for the anticonvulsant activities of these compounds, offering insights into designing new drugs in this category (Camerman et al., 2005).

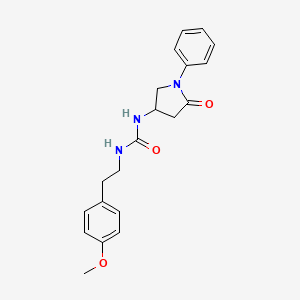

Muscle Relaxant and Anticonvulsant Applications

N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were synthesized and evaluated for their muscle relaxant and anticonvulsant activities. Among these, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide stood out for its selective activity in these areas. The study emphasized the importance of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group for activity, providing a basis for further drug development (Tatee et al., 1986).

Antitumor Research

Another study focused on synthesizing novel isoxazole compounds, starting with a key intermediate structurally similar to your chemical of interest. These compounds exhibited promising antitumor activities, highlighting the potential for further exploration in cancer therapy (Hao-fei, 2011).

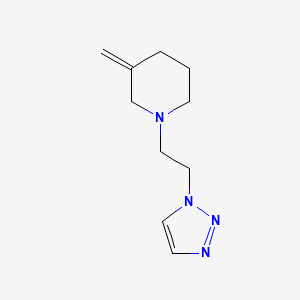

Antiviral Research

Research on 3-(diethylamino)-5-phenylisoxazole derivatives demonstrated anti-rhinovirus activity. Despite being less potent than some existing compounds, one particular derivative showed activity against multiple serotypes of the virus, offering a potential pathway for developing broad-spectrum antiviral agents (Mazzei et al., 1996).

Eigenschaften

IUPAC Name |

2-(diethylamino)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-4-20(5-2)12-17(21)18-11-15-10-16(19-23-15)13-6-8-14(22-3)9-7-13/h6-10H,4-5,11-12H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNKUTNKSGQTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)